molecular formula C20H25NO2S B12474331 2-(benzylsulfanyl)-N-[3-(2-ethoxyphenyl)propyl]acetamide

2-(benzylsulfanyl)-N-[3-(2-ethoxyphenyl)propyl]acetamide

Cat. No.: B12474331
M. Wt: 343.5 g/mol
InChI Key: IJNQBNUELQVFKX-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-[3-(2-ethoxyphenyl)propyl]acetamide is an organic compound characterized by its unique structure, which includes a benzylsulfanyl group and an ethoxyphenyl propyl chain. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-[3-(2-ethoxyphenyl)propyl]acetamide typically involves the reaction of benzyl mercaptan with an appropriate acetamide derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-[3-(2-ethoxyphenyl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group or to modify other functional groups.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-sulfanyl derivatives or modified acetamide derivatives.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylsulfanyl)-N-[3-(2-ethoxyphenyl)propyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-[3-(2-ethoxyphenyl)propyl]acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzylsulfanyl derivatives have been shown to inhibit the growth of certain bacteria by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Comparison

2-(benzylsulfanyl)-N-[3-(2-ethoxyphenyl)propyl]acetamide is unique due to its specific structural features, such as the ethoxyphenyl propyl chain, which may confer distinct biological and chemical properties compared to other benzylsulfanyl derivatives.

Properties

Molecular Formula

C20H25NO2S

Molecular Weight

343.5 g/mol

IUPAC Name

2-benzylsulfanyl-N-[3-(2-ethoxyphenyl)propyl]acetamide

InChI

InChI=1S/C20H25NO2S/c1-2-23-19-13-7-6-11-18(19)12-8-14-21-20(22)16-24-15-17-9-4-3-5-10-17/h3-7,9-11,13H,2,8,12,14-16H2,1H3,(H,21,22)

InChI Key

IJNQBNUELQVFKX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CCCNC(=O)CSCC2=CC=CC=C2

Origin of Product

United States

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